molecular formula C19H14BrN3O5S2 B2574826 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate CAS No. 877651-25-7

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

Cat. No.: B2574826
CAS No.: 877651-25-7
M. Wt: 508.36
InChI Key: XXCZOMMSNCFOCE-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamido group, linked via a thioether bridge to a 4-oxo-4H-pyran moiety. The pyran ring is esterified at the 3-position with a 3-bromobenzoate group. The presence of bromine (electron-withdrawing) and cyclopropane (strain-induced reactivity) may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5S2/c20-12-3-1-2-11(6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZOMMSNCFOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Initial Preparation: : The synthesis begins with the preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This is achieved through the reaction of cyclopropanecarboxylic acid with thiosemicarbazide under acidic conditions.

  • Formation of the Core Structure: : This intermediate is then reacted with chloroacetic acid to form 2-chloro-1-(5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)ethan-1-one.

  • Final Assembly: : The core structure is reacted with 4-oxo-4H-pyran-3-yl 3-bromobenzoate in the presence of a base to form the final compound.

Industrial Production Methods: Industrial synthesis often employs high-yield catalytic processes and bulk reaction conditions, ensuring efficient production. These methods typically use continuous flow reactors to maintain reaction conditions such as temperature, pressure, and pH at optimal levels.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The thiadiazole ring can undergo oxidative reactions, often forming sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the brominated benzoate moiety, often using reagents like sodium borohydride.

  • Substitution: : Nucleophilic substitutions are common, especially at the bromine position, where amines or other nucleophiles can replace the bromine atom.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminium hydride.

  • Substitution: : Aqueous or organic amines in polar solvents like dimethylformamide (DMF).

Major Products Formed: Oxidation leads to sulfoxides or sulfones, while reduction can result in dehalogenated products or modified benzoates. Substitutions yield various amine derivatives.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate exhibit significant antimicrobial properties.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of several synthesized compounds including derivatives of thiadiazole and pyranochromene. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli .
    • Compounds containing the thiadiazole ring showed enhanced antibacterial activity, suggesting a synergistic effect when combined with other functional groups .
  • Antifungal Activity :
    • The same study reported antifungal activity against Candida albicans, with some compounds demonstrating MIC values lower than those of standard antifungal agents like cycloheximide . This indicates the potential for these compounds in treating fungal infections.

Enzyme Inhibition

Another significant application of this compound is its potential role as an inhibitor of specific enzymes.

Acetylcholinesterase Inhibition

Research has shown that derivatives similar to this compound can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between this compound and target enzymes. These studies reveal:

  • Binding Affinity : The compound exhibits strong binding affinity to active sites of enzymes, which may correlate with its observed biological activities.
  • Structural Insights : Docking simulations provide insights into how structural modifications can enhance or reduce activity, guiding future synthesis efforts .

Summary of Findings

The applications of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate are promising in various fields:

Application TypeActivity ObservedReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on Candida albicans
Enzyme InhibitionAcetylcholinesterase inhibition

Mechanism of Action

Molecular Targets and Pathways: The compound interacts primarily with enzymatic active sites or receptor-binding sites due to its structural motifs. The thiadiazole ring is key in binding interactions, often inhibiting enzyme activity by coordinating with metal ions or forming hydrogen bonds.

Comparison with Similar Compounds

(a) 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione ()

  • Core Structure : 1,3,4-Oxadiazole (oxygen in place of sulfur in the thiadiazole ring).
  • Functional Groups : Pyridine substituent at the 5-position and a thione group.
  • Synthesis: Prepared via refluxing aromatic aldehydes with thiosemicarbazide in ethanol/HCl, followed by recrystallization .
  • Comparison : The oxadiazole-thione lacks the pyran and bromobenzoate ester of the target compound but shares reactivity at the sulfur-containing heterocycle. The absence of cyclopropane may reduce steric strain and alter binding interactions in biological systems.

(b) 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran Derivatives ()

  • Core Structure: 4H-pyran with amino, cyano, and phenyl substituents.
  • Functional Groups: Multiple hydrogen-bond donors (amino, hydroxy) and electron-withdrawing cyano groups.
  • Synthesis: Generated via refluxing pyran precursors with malononitrile or ethyl cyanoacetate in 1,4-dioxane .
  • Comparison: While sharing the pyran scaffold, these derivatives lack the thiadiazole and bromobenzoate groups. Their hydrophilic substituents (e.g., amino, hydroxy) contrast with the lipophilic 3-bromobenzoate in the target compound, suggesting divergent solubility and target selectivity.

Functional Group Analysis

Compound Heterocycle Key Substituents Synthetic Method
Target Compound 1,3,4-Thiadiazole + Pyran Cyclopropanecarboxamido, 3-bromobenzoate Likely multi-step (amide coupling, esterification)
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2-thione 1,3,4-Oxadiazole Pyridine, thione Reflux with thiosemicarbazide/HCl
Pyran Derivatives (11a/b) 4H-Pyran Amino, cyano, phenyl Reflux with malononitrile/ethyl cyanoacetate
  • Key Observations: The thiadiazole core in the target compound may enhance sulfur-mediated interactions (e.g., metal chelation) compared to oxadiazoles. The 3-bromobenzoate ester likely increases lipophilicity, improving membrane permeability relative to hydrophilic pyran derivatives like 11a/b.

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological activity, including its effects on enzyme inhibition, antimicrobial properties, and potential applications in treating neurodegenerative diseases.

Chemical Structure and Properties

The compound’s structure features a 1,3,4-thiadiazole moiety, known for its diverse biological activities. The presence of the cyclopropanecarboxamido group and the bromobenzoate component enhances its pharmacological profile.

Anticholinesterase Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticholinesterase activity. In particular, compounds similar to the one have shown IC50 values in the nanomolar range against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer’s disease. For instance, a related compound demonstrated an IC50 of 1.82 ± 0.6 nM, outperforming donepezil, a standard AChE inhibitor .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Research indicates that thiadiazole derivatives possess broad-spectrum antibacterial properties. A study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against various bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The thiadiazole ring is known to participate in electron transfer processes and can form complexes with metal ions, which may enhance its reactivity and biological efficacy .

Enzyme Inhibition

The inhibition of enzymes such as AChE is primarily due to the formation of a stable enzyme-inhibitor complex. The binding affinity is influenced by the structural features of the compound, including hydrogen bonding and hydrophobic interactions with the active site of the enzyme.

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective properties, compounds similar to the target compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death at concentrations correlating with AChE inhibition .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial potency against Gram-positive and Gram-negative bacteria. The results showed that modifications in the thiadiazole structure significantly enhanced antibacterial activity compared to standard antibiotics .

Data Tables

Activity Type IC50 / MIC Values Reference
AChE Inhibition1.82 ± 0.6 nM
Antibacterial Activity5 µg/mL

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